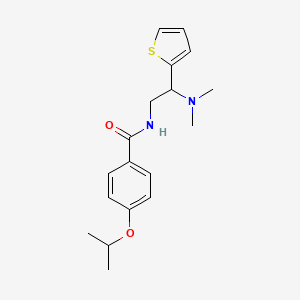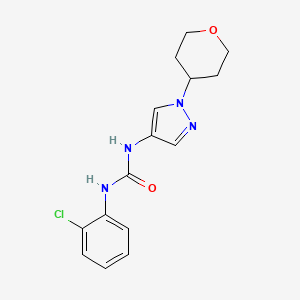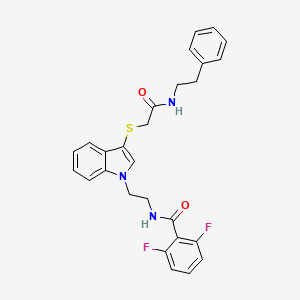
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as 'DMAPT' and is known to exhibit potent anti-inflammatory and anti-cancer properties. In
Applications De Recherche Scientifique
DMAPT has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to exhibit potent anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a critical role in the immune response. DMAPT has also been shown to induce apoptosis in cancer cells by activating the p53 pathway, a tumor suppressor protein that regulates cell growth and division.
Mécanisme D'action
DMAPT exerts its anti-inflammatory and anti-cancer effects by inhibiting the activation of NF-κB and activating the p53 pathway, respectively. NF-κB is a transcription factor that regulates the expression of genes involved in the immune response, inflammation, and cell survival. DMAPT inhibits the activation of NF-κB by blocking the phosphorylation of IκB, a protein that binds to NF-κB and prevents its translocation to the nucleus. The activation of p53 by DMAPT leads to the induction of apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
DMAPT has been found to exhibit potent anti-inflammatory and anti-cancer effects in various preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, lung, and colon cancer cells. DMAPT has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. In addition, DMAPT has been shown to reduce the severity of symptoms in various animal models of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DMAPT in lab experiments is its well-established synthesis method and its availability in pure form. DMAPT is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using DMAPT in lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, DMAPT has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
DMAPT has shown promising results in preclinical studies, and there is a growing interest in its potential applications in the field of medicine. Future research should focus on optimizing the synthesis method of DMAPT to improve its solubility and bioavailability. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of DMAPT. Finally, clinical trials are needed to evaluate the safety and efficacy of DMAPT in humans and to explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
DMAPT can be synthesized using a simple and well-established method. The synthesis involves the reaction of 4-isopropoxybenzoyl chloride with 2-(dimethylamino)ethylthiol and thiophene-2-carbaldehyde in the presence of a base. The resulting product is then purified by column chromatography to obtain pure DMAPT.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-13(2)22-15-9-7-14(8-10-15)18(21)19-12-16(20(3)4)17-6-5-11-23-17/h5-11,13,16H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUHBCDHFROYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2949358.png)
![(3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol](/img/structure/B2949360.png)




![2-methyl-7-(4-methylpiperazino)-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2949365.png)
![2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride](/img/structure/B2949368.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2949372.png)